Dimethoxymethylvinylsilane (CAS: 16753-62-1) is an organosilicon compound featuring two distinct reactive functionalities: a vinyl group amenable to radical polymerization and two hydrolyzable methoxy groups for condensation reactions. This bifunctional structure positions it as a versatile monomer and coupling agent, primarily used for synthesizing silicone-based materials, modifying polymer chains, and preparing specialty sealants and adhesives. Unlike trifunctional analogs, its two methoxy groups provide a specific and limited capacity for crosslinking, which is a critical parameter in process control and final material property design.
Substituting Dimethoxymethylvinylsilane with a more common trifunctional vinylsilane, such as Vinyltrimethoxysilane (VTMS), is a frequent cause of process failure and out-of-spec material properties. The primary difference lies in the number of hydrolyzable alkoxy groups—two in Dimethoxymethylvinylsilane versus three in VTMS. This seemingly small structural change fundamentally alters the resulting polymer network; VTMS creates a higher crosslink density, leading to more rigid, and potentially brittle, materials. In contrast, Dimethoxymethylvinylsilane is specified to create more linear polymer chains or a lower crosslink density, resulting in materials with greater flexibility and a lower elastic modulus. This makes them non-interchangeable for applications where controlled flexibility, specific thermal properties, or predictable network formation are critical procurement requirements.
The defining procurement attribute of Dimethoxymethylvinylsilane is its difunctional nature (two methoxy groups), which inherently limits crosslinking compared to the trifunctional structure of Vinyltrimethoxysilane (VTMS) or Vinyltriethoxysilane (VTES). In moisture-cured systems, trifunctional silanes like VTMS are selected to create a dense, three-dimensional siloxane (Si-O-Si) network, leading to higher rigidity. Dimethoxymethylvinylsilane, by contrast, is specified when the goal is to form primarily linear chains or controlled, lighter crosslinking. This structural difference directly translates to lower modulus and higher flexibility in the final cured polymer, a critical performance parameter in advanced sealants and elastomers. The choice is therefore a deliberate engineering decision to control network architecture.
| Evidence Dimension | Hydrolyzable Functional Groups per Molecule |
| Target Compound Data | 2 (Methoxy groups) |
| Comparator Or Baseline | Vinyltrimethoxysilane (VTMS): 3 (Methoxy groups) |
| Quantified Difference | 33.3% fewer reactive sites for crosslinking vs. VTMS |
| Conditions | Moisture-initiated hydrolysis and condensation for network formation. |
For applications requiring flexible, low-modulus silicone materials, using this difunctional silane prevents the excessive rigidity and potential brittleness caused by trifunctional alternatives like VTMS.
Within the class of vinylsilanes, the choice between methoxy and ethoxy groups is a key processability decision. Methoxy-functionalized silanes hydrolyze significantly faster than their ethoxy counterparts. One study comparing VTMS (methoxy) and VTES (ethoxy) found that under basic conditions, the ethoxy groups' steric hindrance made the hydrolysis of VTES approximately 50 times slower than that of VTMS. A separate analysis confirms that methoxysilanes hydrolyze at a rate 6-10 times faster than ethoxysilanes in general. As a dimethoxy-functionalized silane, Dimethoxymethylvinylsilane offers this faster reactivity, enabling shorter curing times and higher throughput compared to analogous diethoxy silanes.
| Evidence Dimension | Relative Hydrolysis Rate |
| Target Compound Data | High (Characteristic of methoxysilanes) |
| Comparator Or Baseline | Ethoxy-based silanes (e.g., Vinyltriethoxysilane): Low |
| Quantified Difference | Methoxy groups hydrolyze ~50x faster than ethoxy groups under basic conditions and 6-10x faster in general. |
| Conditions | Aqueous hydrolysis under basic or acidic catalysis. |
For processes where rapid curing and high throughput are required, selecting this methoxy-based silane over an ethoxy-based alternative provides a significant kinetic advantage, reducing production cycle times.
In the production of silane-grafted copolymers, such as crosslinkable polyethylene, trifunctional silanes like VTMS are widely used. However, the three reactive sites on VTMS can lead to premature crosslinking and undesirable gel formation during the initial grafting process, complicating manufacturing. Dimethoxymethylvinylsilane, with only two hydrolyzable groups, serves as a more controllable grafting monomer. It allows for the incorporation of reactive silane functionality onto a polymer backbone (e.g., polyethylene) via its vinyl group, while the lower functionality reduces the propensity for wide-scale crosslinking during extrusion or polymerization. This provides a wider processing window and better control over the final material's crosslink density during the subsequent moisture-cure step.
| Evidence Dimension | Propensity for Premature Crosslinking during Grafting |
| Target Compound Data | Lower (Difunctional, favors chain extension/light branching) |
| Comparator Or Baseline | Vinyltrimethoxysilane (VTMS): Higher (Trifunctional, promotes network formation) |
| Quantified Difference | Reduces risk of uncontrolled gel formation during melt processing compared to trifunctional silanes. |
| Conditions | Radical-initiated grafting onto polymer backbones (e.g., polyethylene) in an extruder. |
This compound is the correct choice for polymer grafting applications where process stability and minimizing premature gel formation are higher priorities than achieving the maximum possible crosslink density.
This compound is specified as a co-monomer or crosslinker in sealant formulations where high elongation and low modulus are required. Its difunctional nature prevents the formation of a highly rigid network typical of trifunctional silanes, yielding a more flexible and durable seal for dynamic joints.
As a grafting agent for producing moisture-crosslinkable polymers like PEX-b, Dimethoxymethylvinylsilane provides the necessary silane functionality while minimizing the risk of premature gelation during the initial melt-grafting stage. This leads to a more stable extrusion process compared to using highly reactive trifunctional silanes.
In the synthesis of specialty polysiloxanes, this monomer is used to build polymer chains with controlled branching. Unlike trifunctional silanes that act as network-formers, Dimethoxymethylvinylsilane acts as a chain extender or controlled branching point, which is essential for producing silicone fluids and resins with specific viscosities and rheological properties.
Flammable;Irritant